Cyanine5.5 amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H58Cl2N4O |

|---|---|

Molecular Weight |

753.9 g/mol |

IUPAC Name |

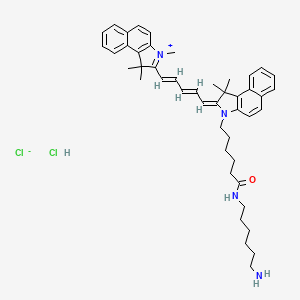

N-(6-aminohexyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride;hydrochloride |

InChI |

InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H |

InChI Key |

KVJPEAWDFIBHDL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=CC=CC=C65)(C)C)C.Cl.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Cyanine5.5 amine used for in biological research

An In-depth Technical Guide to Cyanine5.5 Amine in Biological Research

Introduction to this compound

Cyanine5.5 (Cy5.5) amine is a fluorescent dye that belongs to the cyanine family of dyes. It is characterized by its emission in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[1][2] The "amine" designation indicates the presence of a primary amine group (-NH2), which serves as a reactive handle for bioconjugation.[1][3] This amine group can be readily coupled with various electrophilic functional groups, most notably N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4]

The key advantage of operating in the NIR window (roughly 650-900 nm) is the minimal auto-fluorescence from biological tissues, reduced light scattering, and deeper tissue penetration. These properties make Cy5.5 amine an invaluable tool for sensitive fluorescence detection in complex biological environments, particularly for in vivo imaging in living organisms.

Core Properties and Quantitative Data

The utility of this compound is defined by its specific photophysical and chemical properties. These parameters are critical for designing experiments and selecting appropriate instrumentation.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~648 - 675 nm | |

| Emission Maximum (λem) | ~662 - 710 nm | |

| Molar Extinction Coefficient | ~209,000 - 250,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield | ~0.20 | |

| Molecular Formula | C₄₆H₅₈Cl₂N₄O (Varies slightly by salt form) | |

| Molecular Weight | ~753.9 g/mol | |

| Solubility | Good in organic solvents (DMSO, DMF); Insoluble in water |

Primary Applications in Research

The unique properties of Cy5.5 amine enable its use in a variety of advanced biological research applications.

Bioconjugation and Labeling

The most fundamental use of Cy5.5 amine is to fluorescently label molecules of interest. Its primary amine group is nucleophilic and readily reacts with molecules that have been functionalized with an electrophilic group, such as an NHS ester. This allows for the covalent attachment of the Cy5.5 fluorophore to:

-

Proteins and Peptides : Labeling proteins, such as antibodies, to create fluorescent probes for immunoassays or cellular imaging.

-

Nanoparticles and Liposomes : Preparing fluorescently tagged nanoparticles for tracking their delivery and biodistribution in vivo.

-

Small Molecules and Drugs : Attaching a fluorescent tag to drug molecules to study their pharmacokinetics and localization within an organism.

The reaction between the amine group of Cy5.5 and an NHS ester on a target molecule is a cornerstone of bioconjugation.

References

An In-depth Technical Guide to Cyanine5.5 Amine: Spectral Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Cyanine5.5 (Cy5.5) amine, a near-infrared (NIR) fluorescent dye, and detailed protocols for its application in bioconjugation and fluorescence spectroscopy.

Core Spectral and Physical Properties of Cyanine5.5 Amine

This compound is a valuable tool in biological imaging and diagnostics due to its fluorescence in the near-infrared spectrum, which minimizes autofluorescence from biological tissues.[1] The primary amine group allows for its covalent attachment to various biomolecules and surfaces.[2] The key spectral and physical characteristics of Cy5.5 amine are summarized below.

| Property | Value | Source |

| Excitation Maximum (λex) | 673 - 684 nm | [2][3] |

| Emission Maximum (λem) | 707 - 710 nm | [1] |

| Molar Extinction Coefficient (ε) | 198,000 - 209,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | ~753.9 g/mol | |

| Solubility | DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated and protected from light |

Note: The exact spectral maxima can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Bioconjugation of Cy5.5 Amine to a Carboxyl-Containing Molecule using EDC/NHS Chemistry

This protocol describes the covalent coupling of the primary amine of Cy5.5 to a carboxyl group on a protein, nanoparticle, or other molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl groups to form a more stable amine-reactive NHS ester, which then reacts with the amine on the Cy5.5 dye.

Materials:

-

Molecule with carboxyl groups (e.g., protein, carboxylated nanoparticles)

-

This compound

-

Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer (e.g., 0.1 M, pH 4.5-6.0)

-

Coupling Buffer: PBS (Phosphate-Buffered Saline) or Bicarbonate buffer (pH 7.2-8.5)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution (optional): Hydroxylamine or Tris buffer

-

Purification system (e.g., desalting column, dialysis, centrifugation for nanoparticles)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Reagents:

-

Dissolve the carboxyl-containing molecule in the Activation Buffer.

-

Dissolve Cy5.5 amine in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Add the EDC and Sulfo-NHS solutions to the carboxyl-containing molecule solution. A typical molar excess of EDC and Sulfo-NHS over the carboxyl groups is used, but this may require optimization.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive Sulfo-NHS ester.

-

-

Conjugation with Cy5.5 Amine:

-

Adjust the pH of the reaction mixture to 7.2-8.5 by adding the Coupling Buffer. This deprotonates the primary amine of Cy5.5, making it reactive.

-

Add the Cy5.5 amine stock solution to the activated molecule solution. The molar ratio of Cy5.5 amine to the target molecule should be optimized for the desired degree of labeling.

-

Incubate the reaction for 2 hours to overnight at room temperature or 4°C, protected from light, with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and quench any unreacted Sulfo-NHS esters, add a quenching solution such as hydroxylamine to a final concentration of 10-50 mM and incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Remove unreacted Cy5.5 amine and byproducts using a suitable purification method. For proteins, a desalting column or dialysis is effective. For nanoparticles, centrifugation and resuspension can be used.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of Cy5.5 (around 675 nm).

-

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a Cy5.5 amine conjugate using a fluorescence spectrophotometer (spectrofluorometer).

Materials:

-

Cy5.5 amine conjugate solution

-

Appropriate solvent or buffer (e.g., PBS)

-

Quartz cuvette

-

Fluorescence spectrophotometer

Procedure:

-

Instrument Setup:

-

Turn on the light source (e.g., Xenon lamp) and allow it to stabilize.

-

Set the excitation and emission monochromator slit widths. Narrower slits provide better spectral resolution but lower signal intensity.

-

-

Measurement of Emission Spectrum:

-

Fill the cuvette with the Cy5.5 amine conjugate solution, diluted to an absorbance of <0.1 at the excitation maximum to avoid inner filter effects.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation monochromator to the excitation maximum of Cy5.5 (e.g., 675 nm).

-

Scan a range of emission wavelengths (e.g., 685 nm to 800 nm) and record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum.

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the emission maximum of Cy5.5 (determined in the previous step, e.g., 708 nm).

-

Scan a range of excitation wavelengths (e.g., 600 nm to 700 nm) and record the fluorescence intensity. The peak of this spectrum is the excitation maximum.

-

-

Data Analysis:

-

The recorded data will provide the excitation and emission spectra of the Cy5.5 amine conjugate. These can be plotted as fluorescence intensity versus wavelength.

-

Visualizations

Caption: Workflow for conjugating Cy5.5 amine via EDC/NHS chemistry.

Caption: Workflow for fluorescence excitation and emission spectroscopy.

References

An In-depth Technical Guide to Cyanine5.5 Amine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine5.5 (Cy5.5) amine, a near-infrared (NIR) fluorescent dye. Esteemed for its utility in a range of biomedical applications, from in vitro labeling to in vivo imaging, this document details its chemical structure, key properties, and established experimental protocols.

Core Chemical and Physical Properties

Cyanine5.5 amine is a functionalized cyanine dye characterized by a free primary amine group, rendering it reactive towards various electrophiles such as NHS esters and epoxides.[1][2] This reactivity is fundamental to its application in bioconjugation. The dye is noted for its high photostability and bright fluorescence in the far-red region of the spectrum, which is advantageous for applications requiring low background fluorescence, such as live organism imaging.[1][2][3]

Structure and Chemical Identity

-

Chemical Formula: C₄₆H₅₈Cl₂N₄O

-

CAS Number: 2097714-45-7 (chloride salt)

Tabulated Quantitative Data

The following tables summarize the key quantitative properties of this compound for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 753.88 g/mol | |

| Purity | ≥95% | |

| Appearance | Purple to purplish-red solid | |

| Solubility | Good in polar organic solvents (DMF, DMSO, alcohols); practically insoluble in water (< 2 µM) |

Table 2: Spectroscopic Properties

| Property | Value | References |

| Excitation Maximum (λex) | ~673-684 nm | |

| Emission Maximum (λem) | ~707-710 nm | |

| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.2 | |

| CF₂₆₀ | 0.07 | |

| CF₂₈₀ | 0.03 |

Experimental Protocols and Applications

This compound is a versatile tool in biological research and drug development. Its primary amine group allows for covalent labeling of various biomolecules and nanoparticles.

General Bioconjugation Workflow

The free amine group on Cyanine5.5 can be conjugated to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. A typical workflow involves the dissolution of the dye in an appropriate organic solvent, followed by incubation with the target molecule in a suitable buffer.

Protocol: Labeling of Nanoparticles for In Vivo Imaging

This protocol outlines the preparation of Cyanine5.5-labeled nanoparticles for tracking and imaging using techniques like confocal microscopy.

Materials:

-

This compound

-

Nanoparticles with a reactive surface (e.g., carboxylated)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis membrane or size-exclusion chromatography column

Procedure:

-

Activate Nanoparticles: Resuspend the carboxylated nanoparticles in PBS. Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

-

Prepare Cy5.5 Amine Solution: Dissolve this compound in a small amount of anhydrous DMSO to prepare a stock solution.

-

Conjugation: Add the this compound stock solution to the activated nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized for the specific application.

-

Reaction: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

-

Purification: Remove unconjugated dye by dialysis against PBS or by using a size-exclusion chromatography column.

-

Characterization: Characterize the labeled nanoparticles by measuring their absorbance and fluorescence spectra to determine the degree of labeling.

Signaling Pathways and In Vivo Applications

While this compound itself is not directly involved in signaling pathways, its utility as a fluorescent label enables the visualization and tracking of molecules that are. For instance, by conjugating Cy5.5 to a ligand, its binding to a cell surface receptor and subsequent internalization can be monitored, providing insights into receptor-mediated endocytosis pathways.

Logical Relationship in Targeted Drug Delivery

The use of this compound in targeted drug delivery research is a prime example of its application. A targeting moiety (e.g., an antibody or peptide) is conjugated with both a therapeutic agent and Cy5.5 amine. This allows for simultaneous tracking of the drug carrier's biodistribution and assessment of its targeting efficiency in vivo.

Storage and Handling

For optimal performance and stability, this compound should be stored at -20°C in the dark and protected from moisture. It is recommended to desiccate the product. When stored correctly, the compound is stable for up to 24 months after receipt. For transportation, it can be kept at room temperature for up to three weeks. Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for short periods, though fresh preparation is always recommended.

Conclusion

This compound is a robust and versatile near-infrared fluorescent dye with significant applications in biomedical research and drug development. Its favorable spectroscopic properties, coupled with a reactive primary amine for straightforward conjugation, make it an invaluable tool for labeling a wide array of molecules. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

In-Depth Technical Guide: Solubility of Cyanine5.5 Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cyanine5.5 (Cy5.5) amine and its sulfonated counterpart in dimethyl sulfoxide (DMSO) and various aqueous buffers. The information herein is intended to assist researchers in the life sciences and drug development in preparing and utilizing these near-infrared (NIR) fluorescent dyes for bioconjugation and other labeling applications.

Introduction to Cyanine5.5 Amine

This compound is a fluorescent dye widely used for labeling biomolecules in the near-infrared spectrum. Its primary amine group allows for covalent attachment to various functional groups on proteins, antibodies, nucleic acids, and other molecules. A key consideration for its use is its solubility, which can significantly impact the efficiency of labeling reactions and the handling of the dye in experimental settings. This guide will delve into the solubility of both the standard Cy5.5 amine and its water-soluble sulfonated form.

Quantitative Solubility Data

The solubility of this compound varies significantly between organic solvents and aqueous buffers. The following tables summarize the available quantitative data for both the standard and sulfonated forms of the dye.

Table 1: Solubility of this compound

| Solvent/Buffer | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | ~132.6 mM | Requires sonication for complete dissolution.[1] |

| Water | Practically Insoluble | < 2 µM[2] | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL[1] | ~2.76 mM | Forms a suspended solution; requires sonication.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | ~2.76 mM | Forms a suspended solution; requires sonication. |

Table 2: Solubility of sulfo-Cyanine5.5 Amine

| Solvent/Buffer | Solubility | Concentration (Molar) | Notes |

| Water | Highly soluble | Not specified | The presence of sulfonate groups confers high hydrophilicity. |

| Aqueous Buffers (e.g., PBS) | Good solubility | Not specified | Ideal for bioconjugation in purely aqueous environments. |

| Dimethyl Sulfoxide (DMSO) | Good solubility | Not specified | Also soluble in other polar organic solvents like DMF and alcohols. |

Experimental Protocols

Detailed methodologies are crucial for the successful dissolution and application of this compound. The following sections provide protocols for preparing stock solutions and a general procedure for bioconjugation.

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol is suitable for creating a concentrated stock solution for subsequent dilution into reaction buffers.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge tubes

Procedure:

-

Weigh the desired amount of this compound powder and place it in a microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 10 µL of DMSO to 1 mg of dye).

-

Vortex the tube vigorously for 1-2 minutes to initially disperse the dye.

-

Place the tube in a sonicator bath and sonicate for 10-15 minutes to aid dissolution. The solution should become clear.

-

Visually inspect the solution for any undissolved particles. If present, continue sonication for another 5-10 minutes.

-

Store the stock solution at -20°C, protected from light and moisture.

Protocol for Preparing a Suspended Solution of this compound for In Vivo Applications

This protocol describes the preparation of a suspended solution suitable for administration in animal studies.

Materials:

-

This compound stock solution in DMSO (e.g., 20.8 mg/mL)

-

PEG300

-

Tween-80

-

Saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

Procedure:

-

In a sterile microcentrifuge tube, combine 100 µL of a 20.8 mg/mL this compound stock solution in DMSO with 400 µL of PEG300.

-

Vortex the mixture thoroughly until it is homogeneous.

-

Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

Vortex the final mixture and sonicate to ensure a uniform suspension. The final concentration will be approximately 2.08 mg/mL.

Experimental Workflow Visualization

The following diagrams illustrate the logical steps involved in preparing this compound and its use in a typical bioconjugation experiment.

References

An In-depth Technical Guide to the Shelf Life and Storage of Cyanine5.5 Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for Cyanine5.5 (Cy5.5) amine, a near-infrared (NIR) fluorescent dye crucial for various applications in biomedical research, including in vivo imaging and molecular tracking. Adherence to these guidelines is paramount for ensuring the dye's performance, reproducibility of experimental results, and the integrity of research data.

Core Principles of Cyanine5.5 Amine Stability

This compound, like many fluorescent dyes, is susceptible to degradation from light, temperature fluctuations, moisture, and oxidizing agents. The polymethine chain, central to its chromophore, is particularly vulnerable to photobleaching and oxidative damage, which can lead to a loss of fluorescence and altered spectral properties. Therefore, proper handling and storage are critical to maximize its shelf life and maintain its functionality.

Shelf Life and Storage Conditions

The shelf life of this compound is contingent upon its physical state (solid powder vs. solution) and the specific storage conditions. The following tables summarize the recommended storage conditions and expected shelf life based on manufacturer data and general best practices for cyanine dyes.

Table 1: Storage Conditions and Shelf Life of Solid this compound

| Parameter | Recommendation | Expected Shelf Life |

| Temperature | -20°C[1][2][3] | Up to 24 months[1][2] |

| Light | Store in the dark; avoid prolonged exposure to light | |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) | |

| Moisture | Desiccate | |

| Transportation | Room temperature for up to 3 weeks is acceptable |

Table 2: Storage of this compound Stock Solutions

| Parameter | Recommendation | Expected Shelf Life |

| Solvent | Anhydrous DMSO or DMF | |

| Temperature | -20°C or -80°C | |

| -20°C | Up to 1 month | |

| -80°C | Up to 6 months | |

| Light | Store in the dark | |

| Moisture | Use anhydrous solvents and seal containers tightly | |

| Freeze-Thaw Cycles | Minimize by aliquoting into single-use volumes |

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for use in labeling reactions.

Materials:

-

This compound (solid powder)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge

-

Light-blocking or amber-colored microcentrifuge tubes

-

Pipettes and sterile, disposable tips

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Briefly centrifuge the vial to collect all the powder at the bottom.

-

Under subdued light, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex the solution until the dye is completely dissolved.

-

Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound by HPLC-MS

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to assess the purity and degradation of this compound over time.

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA) or Ammonium formate

Chromatographic Conditions (Example):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 25-95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Detection Wavelength | 675 nm (or absorbance maximum of Cy5.5) |

Mass Spectrometry Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Scan Range | m/z 100-1000 |

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the standard solution to determine the retention time and mass-to-charge ratio (m/z) of the intact dye.

-

Subject samples of this compound stored under various conditions (e.g., different temperatures, light exposure) to analysis.

-

Monitor the chromatograms for the appearance of new peaks, indicating degradation products.

-

Quantify the decrease in the peak area of the intact this compound to determine the extent of degradation.

-

Analyze the mass spectra of any new peaks to identify potential degradation products.

Protocol 3: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for this compound.

Apparatus:

-

A photostability chamber equipped with a light source that conforms to ICH Q1B Option 1 or 2 (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter.

Procedure:

-

Place a sample of this compound (either as a solid or in solution) in a chemically inert, transparent container.

-

Prepare a "dark control" sample by wrapping an identical container with aluminum foil to shield it from light.

-

Place both the test and control samples in the photostability chamber.

-

Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

At appropriate time intervals, withdraw samples and analyze them using the HPLC-MS method described in Protocol 2.

-

Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical experimental workflow for in vivo imaging using cells labeled with this compound.

Caption: Workflow for in vivo imaging using this compound-labeled cells.

GPCR Trafficking Visualization

This diagram illustrates how a this compound-labeled ligand can be used to visualize G-protein coupled receptor (GPCR) trafficking.

Caption: Visualization of GPCR trafficking using a Cy5.5-labeled ligand.

Conclusion

The stability of this compound is critical for its effective use in research and development. By adhering to the storage and handling conditions outlined in this guide, researchers can ensure the longevity and performance of this valuable fluorescent probe. Implementing rigorous stability testing protocols, such as the HPLC-MS method described, will further guarantee the quality and reliability of experimental data, ultimately contributing to the success of scientific investigations.

References

The Luminescence of Cyanine5.5 Amine: A Technical Guide to its Fluorescence Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular imaging and diagnostics, near-infrared (NIR) fluorescent probes are indispensable tools. Among these, Cyanine5.5 (Cy5.5) amine stands out for its exceptional photophysical properties, making it a workhorse for the sensitive detection and visualization of biological processes. This technical guide provides an in-depth exploration of the core fluorescence mechanism of Cy5.5 amine, detailed experimental protocols for its use, and a quantitative overview of its performance characteristics.

The Core Mechanism of Cyanine Fluorescence

The fluorescence of cyanine dyes, including Cy5.5, is intrinsically linked to their unique molecular structure. This structure is characterized by two nitrogen-containing heterocyclic moieties, typically indole or benz[e]indole, connected by a polymethine chain of conjugated double bonds. The length and rigidity of this chain are the primary determinants of the dye's absorption and emission wavelengths.

Upon absorption of a photon of light, a π-electron in the polymethine chain is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly undergoes vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it can return to the ground state through several pathways, with fluorescence being the key radiative process. The emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

A significant non-radiative decay pathway that competes with fluorescence in cyanine dyes is trans-cis photoisomerization around the double bonds of the polymethine chain.[1][2] This isomerization process is highly dependent on the viscosity of the local environment.[1][2] In more viscous surroundings, such as when conjugated to a protein or encapsulated within a nanoparticle, the rotation required for isomerization is hindered, leading to a higher fluorescence quantum yield.[3] The inherent rigidity of the longer polymethine chain in Cy5.5, compared to shorter-chain cyanines like Cy3, also contributes to its relatively high quantum yield.

The chemical structure of Cy5.5 amine features a primary amine group, which serves as a reactive handle for conjugation to various biomolecules and surfaces.

Photophysical Properties of this compound

The utility of a fluorophore is defined by its photophysical parameters. The following table summarizes the key quantitative data for Cy5.5 amine, providing a basis for experimental design and comparison with other fluorophores.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 673 - 684 nm | |

| Emission Maximum (λem) | 707 - 710 nm | |

| Molar Extinction Coefficient (ε) | ~209,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.20 | |

| Solubility | Good in DMSO, DMF, DCM |

Experimental Protocols

The primary amine group of Cy5.5 amine allows for its covalent attachment to a variety of functional groups on target molecules, most commonly activated esters (e.g., NHS esters) on proteins.

General Protocol for Protein Labeling with Cy5.5 NHS Ester

This protocol outlines the steps for conjugating an amine-reactive Cy5.5 N-hydroxysuccinimide (NHS) ester to a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 2-10 mg/mL.

-

Cy5.5 NHS ester, dissolved in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5.

-

Purification column (e.g., Sephadex G-25) or HPLC system.

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other nucleophiles. If necessary, perform a buffer exchange into a suitable labeling buffer.

-

Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 using the sodium bicarbonate buffer.

-

Conjugation: While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved Cy5.5 NHS ester.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by reverse-phase HPLC.

Characterization of the Cy5.5-Protein Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy5.5 (A_max, ~675 nm).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, CF ≈ 0.05) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy5.5 (~209,000 cm⁻¹M⁻¹).

-

Calculate the Degree of Labeling: DOL = Dye Concentration / Protein Concentration

Signaling Pathways and Fluorescence Mechanism Visualization

The fundamental process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Conclusion

This compound is a powerful and versatile near-infrared fluorophore with well-characterized photophysical properties. Its fluorescence is governed by the electronic transitions within its polymethine chain, with environmental factors such as viscosity playing a crucial role in modulating its quantum yield. The availability of a reactive amine group facilitates its conjugation to a wide range of biomolecules, enabling its use in diverse applications from in vitro assays to in vivo imaging. By understanding the fundamental mechanism of its fluorescence and employing robust labeling and characterization protocols, researchers can fully harness the potential of Cy5.5 amine in their scientific endeavors.

References

The Core of Bioconjugation: A Technical Guide to the Amine-Reactive Group in Cyanine5.5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing the amine-reactive properties of Cyanine5.5 (Cy5.5), a widely used near-infrared (NIR) fluorescent dye. Mastery of its conjugation chemistry is paramount for the successful development of fluorescently labeled proteins, antibodies, and other biomolecules essential for modern research and drug development. This document provides detailed chemical insights, structured quantitative data, and robust experimental protocols to empower researchers in their bioconjugation endeavors.

The Amine-Reactive Moiety: N-Hydroxysuccinimide (NHS) Ester

The most prevalent amine-reactive variant of Cyanine5.5 utilizes an N-hydroxysuccinimide (NHS) ester.[1][2] This functional group is favored for its high reactivity and selectivity towards primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[1][3] This specificity allows for the targeted labeling of proteins and other amine-containing biomolecules.[2]

The conjugation reaction proceeds via a nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The efficiency of this reaction is highly dependent on pH, with optimal conditions typically falling within a slightly alkaline range of pH 7.2 to 8.5. At lower pH values, the primary amines are protonated and thus less nucleophilic, hindering the reaction. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis, reducing the overall labeling efficiency.

Quantitative Data for Cyanine5.5 NHS Ester

For reproducible and optimized bioconjugation, a clear understanding of the quantitative parameters of Cyanine5.5 NHS ester is crucial. The following tables summarize key data points.

| Parameter | Value | Reference |

| Molar Weight | ~723 Da | |

| Excitation Maximum (λex) | ~675 nm | |

| Emission Maximum (λem) | ~693-694 nm | |

| Molar Extinction Coefficient (ε) | ~209,000 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.2 |

Table 1: Physicochemical Properties of Cyanine5.5 NHS Ester

| Parameter | Recommended Value | Reference |

| Reaction pH | 8.3 - 8.5 | |

| Reaction Time | 1 - 4 hours at room temperature, or overnight on ice | |

| Molar Excess of Dye to Protein | 5:1 to 20:1 | |

| Protein Concentration | 2 - 10 mg/mL | |

| Solvent for NHS Ester Stock | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

Table 2: Recommended Reaction Conditions for Protein Labeling

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of proteins with Cyanine5.5 NHS ester, purification of the conjugate, and determination of the degree of labeling.

Preparation of Reagents

-

Protein Solution :

-

The protein to be labeled should be dissolved in an amine-free buffer. Recommended buffers include 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at a pH of 8.3-8.5.

-

Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.

-

If the protein solution contains interfering substances like sodium azide or stabilizing proteins (e.g., BSA), a buffer exchange should be performed using dialysis or a desalting column.

-

The optimal protein concentration for labeling is between 2-10 mg/mL.

-

-

Cy5.5 NHS Ester Stock Solution :

-

Dissolve the Cy5.5 NHS ester in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

This stock solution should be prepared immediately before use, as NHS esters are susceptible to hydrolysis.

-

Protein Labeling Procedure

-

Calculate the required amount of Cy5.5 NHS ester :

-

The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific protein. A common starting point is a 10:1 molar ratio.

-

The following formula can be used to calculate the required mass of the NHS ester:

-

Mass of NHS ester (mg) = (Molar excess of dye) × (Mass of protein (mg)) × (MW of NHS ester (Da)) / (MW of protein (Da))

-

-

-

Conjugation Reaction :

-

Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution.

-

Gently mix the reaction mixture and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

-

Purification of the Labeled Protein

-

Gel Filtration Chromatography :

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. This method is effective for separating the labeled protein from unconjugated dye and the NHS byproduct.

-

Apply the reaction mixture to the column and elute with an appropriate buffer (e.g., PBS).

-

Collect fractions and monitor the separation. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.

-

Characterization of the Conjugate

-

Determine the Degree of Labeling (DOL) :

-

The DOL represents the average number of dye molecules conjugated to each protein molecule.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Cy5.5 (~675 nm, Amax).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

Where CF is the correction factor (A280 of the dye / Amax of the dye), which is approximately 0.05 for Cy5.5, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

-

DOL = Amax / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of Cy5.5 at its Amax (~209,000 M⁻¹cm⁻¹).

-

-

Visualizing Key Processes

To further elucidate the core concepts, the following diagrams have been generated using Graphviz.

Caption: Reaction of Cy5.5 NHS ester with a primary amine.

Caption: Workflow for labeling proteins with Cy5.5 NHS ester.

Caption: Key factors influencing Cy5.5 labeling efficiency.

References

A Technical Guide to the Core Principles of Near-Infrared Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of near-infrared (NIR) fluorescence imaging, a powerful modality in preclinical and clinical research. We will explore the underlying physics, the distinct advantages of the NIR window, the characteristics of commonly used fluorophores, and detailed experimental protocols. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design and implement NIR fluorescence imaging studies.

Fundamental Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore or fluorescent dye, absorbs a photon of light at a specific wavelength, exciting it to a higher electronic state. This excited state is short-lived, and the molecule quickly returns to its ground state, releasing the absorbed energy in the form of a new photon. This emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.

The efficiency of this process is characterized by two key parameters:

-

Molar Extinction Coefficient (ε): This value represents the probability of a fluorophore absorbing a photon at a specific wavelength. A higher molar extinction coefficient indicates a greater ability to absorb light, leading to a stronger fluorescent signal.

-

Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield closer to 1 signifies a highly efficient fluorophore that converts a large fraction of the absorbed energy into fluorescence.

The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. For in vivo imaging, high brightness is crucial for achieving a strong signal-to-background ratio.

The Near-Infrared (NIR) Advantage in Biological Imaging

Biological tissues contain endogenous molecules, such as hemoglobin, melanin, and water, that absorb and scatter light, particularly in the visible spectrum (400-650 nm). This absorption and scattering significantly limit the penetration depth of light and generate autofluorescence, which can obscure the signal from exogenous fluorescent probes.

The near-infrared (NIR) region of the electromagnetic spectrum offers a distinct advantage for in vivo imaging. This region is typically divided into two windows:

-

NIR-I Window (650-950 nm): In this range, the absorption by hemoglobin and water is significantly reduced, allowing for deeper tissue penetration of several millimeters.[1][2] Autofluorescence from endogenous molecules is also considerably lower in the NIR-I window compared to the visible spectrum.[2]

-

NIR-II Window (1000-1700 nm): This window offers even greater advantages, with further reduced light scattering and minimal tissue autofluorescence.[3][4] This results in a higher signal-to-background ratio and allows for imaging at even greater depths with improved spatial resolution. The NIR-IIb sub-window (1500–1700 nm) is particularly noted for its enhanced tissue penetration capabilities.

These properties make NIR fluorescence imaging a highly sensitive and powerful tool for non-invasive, real-time monitoring of biological processes in living organisms.

NIR Fluorophores: The Workhorses of NIR Imaging

A variety of NIR fluorophores have been developed for in vivo imaging, broadly categorized as small organic dyes and nanoparticles.

Small Organic Dyes

Small organic dyes are the most commonly used NIR fluorophores due to their relatively small size, ease of chemical modification, and good biocompatibility. Key classes include:

-

Cyanine Dyes: This is a large and versatile class of dyes, including the widely used Indocyanine Green (ICG) and various IRDye® and Cy dye derivatives. They are known for their high molar extinction coefficients and good photostability.

-

Phthalocyanines and Squaraine Dyes: These dyes also exhibit strong NIR absorption and emission but can be prone to aggregation in aqueous environments.

The choice of dye depends on the specific application, considering factors such as excitation/emission wavelengths, quantum yield, and chemical properties for conjugation to targeting molecules.

Nanoparticles

NIR-emitting nanoparticles offer several advantages over small organic dyes, including:

-

High Brightness: They can be loaded with multiple dye molecules, leading to significantly enhanced fluorescence intensity.

-

Improved Photostability: The nanoparticle matrix can protect the encapsulated dyes from photobleaching.

-

Tunable Properties: The size and composition of nanoparticles can be engineered to control their optical and pharmacokinetic properties.

Examples of NIR-emitting nanoparticles include quantum dots, single-walled carbon nanotubes, and dye-doped nanoparticles.

Quantitative Properties of Common NIR Dyes

The selection of an appropriate NIR dye is critical for the success of an imaging study. The following table summarizes the key quantitative properties of several commonly used NIR dyes.

| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |

| Cyanine | Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.012 - 0.13 | Ethanol, DMSO, Water |

| Cyanine | IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.09 - 0.12 | PBS, Water |

| Cyanine | IRDye 700DX | ~688 | ~705 | ~210,000 | ~0.12 (unbound) | Aqueous Solution |

| Cyanine | Cy5.5 | ~675 | ~694 | ~250,000 | High | - |

| Cyanine | Cy7 | ~743 | ~767 | ~250,000 | High | - |

| Cyanine | Cy7.5 | ~788 | ~808 | ~223,000 | High | - |

| iFluor® | iFluor® 700 | 690 | 713 | 190,000 | - | - |

| iFluor® | iFluor® 790 | 783 | 814 | 210,000 | - | - |

| iFluor® | iFluor® 800 | 801 | 820 | - | - | - |

| Alexa Fluor | Alexa Fluor 680 | 679 | 702 | 183,000 | 0.36 | Water |

| Alexa Fluor | Alexa Fluor 750 | 749 | 775 | 270,000 | 0.12 | Water |

Note: Quantum yields for Cy dyes are often not explicitly stated as absolute values but are generally considered high. The quantum yield can vary significantly based on conjugation to biomolecules and the local environment.

Experimental Protocols

In Vivo NIR Fluorescence Imaging of Small Animals (Mice)

This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in a mouse model.

Materials:

-

NIR fluorescence imaging system (e.g., IVIS, Pearl Trilogy)

-

Anesthesia system (e.g., isoflurane vaporizer)

-

NIR fluorescent probe (dye or nanoparticle conjugate)

-

Anesthetized mouse

-

Warming pad

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the anesthetized mouse on the imaging platform, ensuring it is positioned for optimal visualization of the region of interest. Maintain the animal's body temperature using a warming pad.

-

Probe Administration: Inject the NIR fluorescent probe via an appropriate route (e.g., intravenous tail vein injection, intraperitoneal injection, or subcutaneous injection). The dosage and timing of imaging will depend on the pharmacokinetic properties of the probe.

-

Image Acquisition:

-

Select the appropriate excitation and emission filters for the chosen NIR fluorophore. For example, for a dye with an excitation maximum around 780 nm and an emission maximum around 810 nm, a 745-780 nm bandpass excitation filter and an 810-875 nm bandpass emission filter could be used.

-

Acquire a baseline (pre-injection) image to assess autofluorescence.

-

Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

-

Adjust acquisition parameters (e.g., exposure time, binning) to optimize signal-to-noise ratio.

-

-

Image Analysis:

-

Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs).

-

Calculate the signal-to-background ratio by comparing the signal intensity in the target tissue to that in a background region.

-

For longitudinal studies, compare images taken at different time points to assess changes in probe accumulation or target expression.

-

-

Ex Vivo Validation (Optional but Recommended):

-

After the final in vivo imaging session, euthanize the mouse and dissect the organs of interest.

-

Image the dissected organs ex vivo to confirm the in vivo biodistribution of the probe. This can provide higher resolution and more accurate quantification of probe accumulation in specific tissues.

-

Protocol for Determining Relative Quantum Yield

This protocol describes a common method for determining the relative fluorescence quantum yield of a NIR dye using a known standard.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

-

NIR dye of interest (sample)

-

NIR dye with a known quantum yield (standard, e.g., ICG in DMSO)

-

Solvent (e.g., ethanol, DMSO, PBS)

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the fluorescence emission curve for each measurement.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (Gradient) of the resulting lines for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used).

-

Visualization of Signaling Pathways

NIR fluorescence imaging is extensively used to visualize and study various signaling pathways implicated in diseases like cancer. By conjugating NIR fluorophores to antibodies, peptides, or small molecules that specifically target components of these pathways, researchers can monitor their activity in real-time and in a non-invasive manner.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Signaling Pathway

Hypoxia is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. The cellular response to hypoxia is primarily mediated by the HIF-1α transcription factor. Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation. Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival.

References

An In-depth Technical Guide to Cyanine5.5 Amine for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) amine is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in fluorescence microscopy and in vivo imaging.[1] Its emission in the NIR spectrum minimizes background fluorescence from biological samples and allows for deep tissue penetration, making it particularly well-suited for preclinical and drug development studies.[1] This guide provides a comprehensive overview of Cy5.5 amine, including its core properties, detailed experimental protocols for its use, and visualizations of common experimental workflows.

Core Properties of Cyanine5.5

Cy5.5 is a member of the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties.[] This structure results in a high molar extinction coefficient and good fluorescence quantum yield.[] The amine-reactive group of Cy5.5 amine allows for its covalent conjugation to various biomolecules.[3]

Spectral and Physicochemical Properties

The key characteristics of Cy5.5 are summarized in the table below, providing a consolidated reference for experimental planning.

| Property | Value | References |

| Excitation Maximum (λex) | ~673-684 nm | |

| Emission Maximum (λem) | ~698-710 nm | |

| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.2 | |

| Molecular Weight | ~753.9 g/mol | |

| Solubility | DMSO, DMF, Chloroform, Methanol |

Experimental Protocols

The primary amine group on Cy5.5 allows for its conjugation to various functional groups on target molecules. The most common application is the labeling of proteins, such as antibodies, through their primary amines (e.g., lysine residues) using an amine-reactive derivative of the protein, or by activating the protein's carboxyl groups to react with the Cy5.5 amine. A widely used method involves the use of N-hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable amide bonds.

Protocol 1: Labeling of Antibodies with Cy5.5 NHS Ester

This protocol details the steps for conjugating an antibody with a commercially available Cy5.5 NHS ester.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer like PBS)

-

Cy5.5 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Purification column (e.g., Sephadex G-25)

-

Microcentrifuge tubes

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer at a concentration of 5-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer before labeling.

-

-

Dye Preparation:

-

Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the dissolved Cy5.5 NHS ester to the antibody solution while gently vortexing. A typical molar ratio of dye to antibody is 10:1, but this may need to be optimized for specific antibodies and applications.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled antibody with PBS. The first colored fraction to elute will be the Cy5.5-labeled antibody. The smaller, unreacted dye molecules will elute later.

-

Collect the fractions containing the labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~675 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] Where:

-

A_max is the absorbance at the dye's excitation maximum.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its λ_max.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

-

-

Protocol 2: Labeling of Amine-Functionalized Nanoparticles

This protocol provides a general guideline for labeling nanoparticles that have been surface-functionalized with primary amine groups.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica or PLGA nanoparticles)

-

Cy5.5 NHS Ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5

-

Centrifugal filter units or dialysis membrane for purification

Procedure:

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1-5 mg/mL.

-

-

Dye Preparation:

-

Prepare a fresh 1-10 mg/mL stock solution of Cy5.5 NHS ester in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the Cy5.5 NHS ester solution to the nanoparticle suspension. The optimal molar ratio of dye to nanoparticles will need to be determined empirically.

-

Incubate the mixture for 1-2 hours at room temperature on an orbital shaker, protected from light.

-

-

Purification:

-

To remove unreacted dye, purify the nanoparticles using either centrifugal filtration or dialysis.

-

Centrifugal Filtration: Wash the nanoparticles multiple times with the reaction buffer or PBS by centrifugation and resuspension.

-

Dialysis: Dialyze the reaction mixture against PBS for 24-48 hours with several buffer changes.

-

Applications in Fluorescence Microscopy and Drug Development

Cy5.5 amine and its conjugates are extensively used in a variety of fluorescence-based applications, particularly for in vivo imaging due to the low autofluorescence of tissues in the NIR window.

In Vivo Tumor Imaging

A significant application of Cy5.5 is in the development of targeted imaging agents for cancer diagnosis and monitoring therapeutic response. By conjugating Cy5.5 to molecules that specifically bind to tumor-associated markers, researchers can visualize and track tumors in living organisms.

For instance, Cy5.5 has been conjugated to antibodies targeting tissue factor (TF), a protein overexpressed in the vasculature of many tumors. This allows for the non-invasive imaging of the tumor neovasculature.

Caption: Workflow for in vivo tumor imaging using a Cy5.5-labeled antibody.

Similarly, peptides that target tumor vasculature, such as the GX1 peptide, have been labeled with Cy5.5 for in vivo imaging applications.

Caption: Workflow for targeting tumor vasculature using a Cy5.5-labeled peptide.

Studying Signaling Pathways with FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions, including those in cell signaling pathways. FRET occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm). When the donor is excited, it can transfer its energy non-radiatively to the acceptor, which then fluoresces.

Cy5.5 can serve as an acceptor in a FRET pair with a suitable donor, such as Cy3. This pairing can be used to monitor protein-protein interactions. For example, two proteins in a signaling cascade can be labeled with Cy3 and Cy5.5, respectively. An interaction between these proteins will bring the fluorophores into close proximity, resulting in a FRET signal.

Caption: A diagram illustrating the use of a Cy3-Cy5.5 FRET pair to detect protein-protein interactions in a signaling pathway.

Conclusion

Cyanine5.5 amine is a versatile and powerful near-infrared fluorophore with broad applications in fluorescence microscopy and in vivo imaging. Its favorable spectral properties, coupled with the ability to be conjugated to a wide range of biomolecules, make it an essential tool for researchers in basic science and drug development. The protocols and workflows described in this guide provide a solid foundation for beginners to effectively utilize Cy5.5 amine in their research endeavors. As with any fluorescent probe, careful optimization of labeling and imaging conditions is crucial for obtaining high-quality, reproducible data.

References

The Researcher's Guide to Cyanine Dyes in Biomedical Applications

An In-depth Technical Whitepaper for Scientists and Drug Development Professionals

Cyanine dyes have emerged as indispensable tools in biomedical research, offering a versatile platform for a wide array of applications, from high-resolution cellular imaging to advanced therapeutic strategies. Their bright fluorescence, photostability, and tunable optical properties make them superior alternatives to traditional fluorescent labels like fluorescein and rhodamine.[1][2] This technical guide provides a comprehensive overview of cyanine dyes, their core properties, and detailed methodologies for their application in key biomedical research areas.

Core Concepts: Structure and Properties of Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain.[3][4] This conjugated system is responsible for their strong light absorption and intense fluorescence.[3] The length of the polymethine bridge is a key determinant of the dye's spectral properties; extending the chain shifts the absorption and emission wavelengths to longer, near-infrared (NIR) regions.

The basic structure of cyanine dyes can be systematically modified to fine-tune their characteristics for specific applications. Common modifications include the addition of sulfonate groups to enhance water solubility (sulfo-cyanine dyes) and the incorporation of reactive moieties (e.g., N-hydroxysuccinimide esters, maleimides) for covalent attachment to biomolecules.

Classification of Cyanine Dyes

Cyanine dyes can be categorized based on the structure of their heterocyclic nuclei and the length of their polymethine chain.

-

By Heterocyclic Nucleus: Common nuclei include indolenine, quinoline, and benzothiazole.

-

By Polymethine Chain Length: The number of methine groups (-CH=) in the chain determines the dye's name, such as trimethine (e.g., Cy3), pentamethine (e.g., Cy5), and heptamethine (e.g., Cy7).

Photophysical Properties

The utility of cyanine dyes in biomedical applications is dictated by their photophysical properties. Key parameters include the maximum excitation (λex) and emission (λem) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient reflects the dye's ability to absorb light, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.

Table 1: Photophysical Properties of Common Cyanine Dyes

| Dye | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy2 | 489 | 506 | 150,000 | 0.12 |

| Cy3 | 550 | 570 | 150,000 | 0.15* |

| Cy3.5 | 581 | 594 | 150,000 | 0.15 |

| Cy5 | 650 | 670 | 250,000 | 0.27 |

| Cy5.5 | 675 | 694 | 250,000 | 0.28 |

| Cy7 | 743 | 767 | 250,000 | 0.28 |

*Note: Quantum yield is highly dependent on the local environment, including solvent viscosity and temperature. The values presented are approximate and can vary.

Key Biomedical Applications and Experimental Protocols

Cyanine dyes have found widespread use in bioimaging, biosensing, and photodynamic therapy. Their application in these fields relies on their ability to be conjugated to various biomolecules, including antibodies, peptides, and nucleic acids.

Bioimaging: Visualizing the Invisible

Cyanine dyes are extensively used as fluorescent labels in a variety of imaging techniques, from conventional fluorescence microscopy to in vivo whole-animal imaging. Dyes emitting in the near-infrared (NIR) window (700-900 nm), such as Cy7, are particularly valuable for in vivo applications due to the reduced light scattering and absorption by biological tissues at these wavelengths, allowing for deeper tissue penetration.

This protocol outlines the general steps for conjugating an amine-reactive cyanine dye to an antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

Cyanine NHS ester (e.g., Cy5-NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

-

Adjust the pH of the antibody solution to 8.5-9.5 by adding 1 M sodium bicarbonate. This deprotonates the primary amines on the antibody, making them more reactive.

-

-

Dye Preparation:

-

Dissolve the cyanine NHS ester in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Slowly add the dissolved cyanine NHS ester to the antibody solution while gently mixing. A typical molar ratio of dye to antibody is 10:1 to 20:1.

-

Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

The labeled antibody, being larger, will elute first. Collect the colored fractions.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the cyanine dye.

-

Caption: Workflow for labeling an antibody with a cyanine NHS ester.

This protocol provides a general workflow for using a Cy7-labeled probe for whole-body fluorescence imaging in mice.

Materials:

-

Cy7-labeled probe (e.g., antibody or peptide)

-

Anesthetized mouse

-

In vivo imaging system with appropriate NIR filters

-

Sterile saline or PBS for injection

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a suitable method (e.g., isoflurane or intraperitoneal injection of sodium pentobarbital).

-

Place the anesthetized animal in the imaging chamber.

-

-

Probe Administration:

-

Dilute the Cy7-labeled probe to the desired concentration in sterile saline or PBS. The optimal dose should be determined empirically.

-

Inject the probe into the mouse, typically via the tail vein. A common injection volume is around 200 µL.

-

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection to monitor the biodistribution of the probe.

-

Use appropriate excitation (e.g., 710-760 nm) and emission (e.g., 780-810 nm) filters for Cy7.

-

-

Data Analysis:

-

Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumor vs. healthy tissue).

-

Biosensing: Probing Molecular Interactions with FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is highly dependent on the distance between the two fluorophores, typically occurring over distances of 1-10 nm. Cyanine dyes, such as Cy3 (donor) and Cy5 (acceptor), are a commonly used FRET pair.

Caption: The principle of Förster Resonance Energy Transfer (FRET).

The dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in its activation and downstream signaling. FRET microscopy can be used to visualize this process in living cells.

Caption: Imaging EGFR dimerization using a Cy3/Cy5 FRET pair.

Photodynamic Therapy (PDT): Light-Activated Cancer Treatment

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. Certain cyanine dyes, such as Indocyanine Green (ICG), can act as photosensitizers, absorbing light in the NIR region and promoting the formation of cytotoxic ROS.

This protocol describes a general procedure for evaluating the efficacy of ICG-mediated PDT on cancer cells in culture.

Materials:

-

Cancer cell line (e.g., glioblastoma cells)

-

Indocyanine Green (ICG)

-

Cell culture medium

-

NIR laser (e.g., 808 nm)

-

Cell viability assay (e.g., MTT assay)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

-

ICG Incubation:

-

Incubate the cells with various concentrations of ICG in cell culture medium for a defined period (e.g., 3 hours).

-

-

Light Irradiation:

-

Irradiate the cells with an NIR laser at a specific power density and duration.

-

-

Cell Viability Assessment:

-

After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay like the MTT assay.

-

Caption: The mechanism of Indocyanine Green-mediated photodynamic therapy.

Signaling Pathway Visualization: Apoptosis

Cyanine dyes can be used to visualize key events in signaling pathways, such as apoptosis (programmed cell death). For instance, fluorescently labeled probes can be designed to detect the activation of caspases, a family of proteases that play a central role in the apoptotic cascade.

Caption: Visualization of caspase activation in apoptosis using a cyanine dye-based probe.

Conclusion

Cyanine dyes represent a powerful and versatile class of fluorescent probes with a wide range of applications in biomedical research and drug development. Their exceptional photophysical properties, coupled with the ease of chemical modification, allow for the design of highly specific and sensitive tools for imaging, sensing, and therapy. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of cyanine dye-based technologies in the laboratory. As research continues to advance, the development of novel cyanine dye derivatives with enhanced properties will undoubtedly open up new frontiers in our ability to understand and combat human disease.

References

Methodological & Application

Application Notes and Protocols: Cyanine5.5 Amine Conjugation to Nanoparticles for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful tool for in vivo studies, offering deep tissue penetration and low background autofluorescence.[1][2] Cyanine5.5 (Cy5.5), a far-red and near-infrared fluorescent dye, is an excellent candidate for such applications due to its favorable spectral properties and the availability of amine-reactive derivatives for conjugation.[3][4][] This document provides detailed protocols for the conjugation of Cy5.5 amine to nanoparticles, their subsequent characterization, and their application in preclinical in vivo imaging. The use of nanoparticles as carriers for Cy5.5 can enhance its pharmacokinetic profile, enabling targeted delivery and prolonged circulation times for improved imaging contrast and diagnostic accuracy.

Principle of Conjugation

The most common method for conjugating Cy5.5 to nanoparticles is through the use of N-hydroxysuccinimide (NHS) ester chemistry. This method involves the reaction of an amine-reactive Cy5.5 NHS ester with primary amine groups present on the surface of functionalized nanoparticles, forming a stable amide bond. This covalent linkage ensures the stability of the fluorescent label in biological environments.

Experimental Protocols

Protocol 1: Conjugation of Cy5.5 NHS Ester to Amine-Functionalized Nanoparticles

This protocol outlines the steps for covalently attaching Cy5.5 NHS ester to nanoparticles possessing surface amine groups.

Materials:

-

Amine-functionalized nanoparticles (e.g., PLGA, chitosan, silica)

-

Cyanine5.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification supplies (e.g., centrifuge, dialysis tubing, size exclusion chromatography columns)

Procedure:

-

Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous suspension.

-

Prepare Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the Cy5.5 NHS ester stock solution to the nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized, but a starting point of a 5- to 20-fold molar excess of the dye is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

-

-

Quench Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove unconjugated Cy5.5 dye from the nanoparticle suspension using one of the following methods:

-

Centrifugation: Pellet the nanoparticles by centrifugation (speed and time dependent on nanoparticle size and density), remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step at least three times.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to allow the free dye to diffuse out while retaining the nanoparticles.

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger Cy5.5-conjugated nanoparticles from the smaller, unconjugated dye molecules.

-

Protocol 2: Characterization of Cy5.5-Conjugated Nanoparticles

1. Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Confirm the successful conjugation by measuring the absorbance spectrum of the purified nanoparticle solution. A peak corresponding to the absorbance of Cy5.5 (around 675 nm) should be present.

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectrum (excitation at ~675 nm, emission at ~694 nm) to confirm the fluorescence of the conjugated dye.

2. Size and Zeta Potential Analysis:

-